N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a pyrrolidine ring, and a pyridine moiety. The presence of these functional groups contributes to its chemical reactivity and potential utility in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through nucleophilic substitution reactions, where the pyridine derivative reacts with an appropriate leaving group on the pyrrolidine ring.
Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be investigated for its biological activity, including potential interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide: shares similarities with other pyrrolidine and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(5-methylpyridin-2-yl)oxy-N-propan-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10(2)16-14(18)17-7-6-12(9-17)19-13-5-4-11(3)8-15-13/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFQWBHVDMILEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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